molecular formula C17H19NO B224110 N-(4-methylphenyl)-4-phenylbutanamide

N-(4-methylphenyl)-4-phenylbutanamide

Cat. No.: B224110
M. Wt: 253.34 g/mol
InChI Key: YDYWJEYZYHPIMX-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-phenylbutanamide is a substituted phenylbutanamide characterized by a butanamide backbone linked to a 4-methylphenyl group and a phenyl moiety. For instance, phenylbutanamide derivatives are frequently explored as histone deacetylase 6 (HDAC6) inhibitors in cancer research , or as intermediates in pigment synthesis .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-methylphenyl)-4-phenylbutanamide

InChI

InChI=1S/C17H19NO/c1-14-10-12-16(13-11-14)18-17(19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19)

InChI Key

YDYWJEYZYHPIMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key analogs of N-(4-methylphenyl)-4-phenylbutanamide include derivatives with substitutions on the aromatic ring or modifications to the butanamide chain. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-methylphenyl C₁₇H₁₉NO 253.34 g/mol Hypothesized applications in medicinal chemistry (inferred from structural analogs).
N-(4-Chlorophenyl)-4-phenylbutanamide 4-chlorophenyl C₁₆H₁₆ClNO 273.76 g/mol HDAC6 inhibitor; IC₅₀ = 1.2 µM (leukemia cells); anti-proliferative activity.
N-(4-Ethoxyphenyl)-4-phenylbutanamide 4-ethoxyphenyl C₁₈H₂₁NO₂ 283.36 g/mol Limited activity data; structural studies suggest potential for hydrophobic interactions.
N-(2-Bromo-4-methylphenyl)-4-phenylbutanamide 2-bromo-4-methylphenyl C₁₇H₁₈BrNO 332.23 g/mol No reported bioactivity; bromine substitution may enhance halogen bonding in crystal packing.
N-(4-Methylphenyl)-3-oxobutanamide 3-oxo group C₁₁H₁₃NO₂ 191.23 g/mol Industrial use in pigment synthesis; crystalline solid with high thermal stability.

Physical and Chemical Properties

  • Solubility : Chloro and bromo substituents (e.g., in and ) generally decrease aqueous solubility due to increased molecular weight and hydrophobicity. Methyl and ethoxy groups may offer a balance between lipophilicity and solubility.
  • Crystallinity : Bromine in N-(2-bromo-4-methylphenyl)-4-phenylbutanamide may promote halogen bonding, influencing crystal lattice stability .

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